molecular formula C23H23FN4O3 B14935408 N-[2-({[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide

N-[2-({[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide

Cat. No.: B14935408
M. Wt: 422.5 g/mol
InChI Key: RHCXRNCIZVWOMK-UHFFFAOYSA-N
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Description

N-[2-({[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by a 1-methylindole core linked via an ethylamino spacer to a 1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl carbonyl moiety. The structural design incorporates a fluorinated aromatic ring and a pyrrolidinone group, which are common pharmacophores in medicinal chemistry for optimizing lipophilicity, metabolic stability, and target binding . The compound’s synthesis likely involves coupling indole-2-carboxylate intermediates with substituted amines, as exemplified in related indole-carboxamide syntheses .

Properties

Molecular Formula

C23H23FN4O3

Molecular Weight

422.5 g/mol

IUPAC Name

N-[2-[[1-(2-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C23H23FN4O3/c1-27-18-8-4-2-6-15(18)12-20(27)23(31)26-11-10-25-22(30)16-13-21(29)28(14-16)19-9-5-3-7-17(19)24/h2-9,12,16H,10-11,13-14H2,1H3,(H,25,30)(H,26,31)

InChI Key

RHCXRNCIZVWOMK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the pyrrolidinone ring, the introduction of the fluorophenyl group, and the coupling with the indole moiety. Common reagents used in these reactions include fluorobenzene, pyrrolidinone, and indole derivatives. Reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-({[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nitrating agents. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or nitro groups.

Scientific Research Applications

N-[2-({[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-({[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3, )

  • Key Features: Benzophenone moiety at the 4-position of the phenyl ring; 5-fluoro substitution on the indole core.
  • Structural Differences: Lacks the pyrrolidinone ring and ethylamino spacer present in the target compound.
  • Physicochemical Properties : Molecular weight (359.12 g/mol), logP (calculated: ~3.1) .
  • Synthesis : Requires prolonged reflux (6 h at 190°C) in DMSO with sodium ethoxide, yielding 37.5% after purification .

5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide (Compound 4, )

  • Key Features : 4-Methylbenzoyl group on the phenyl ring; 5-fluoroindole core.
  • Structural Differences: Incorporates a methylbenzoyl group instead of the fluorophenyl-pyrrolidinone system.
  • Physicochemical Properties : Higher molecular weight (373.13 g/mol) and logP (~3.5) due to the methylbenzoyl substituent .
  • Synthesis : Lower yield (10%) due to extended reaction time (20 h at 150°C) in DMF .

ORG27569 ()

  • Key Features : 5-Chloro-3-ethylindole core with a piperidin-1-ylphenethyl side chain.
  • Structural Differences: Replaces pyrrolidinone with a piperidine ring; chloro and ethyl substituents on the indole.

N-(3-Fluorophenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide ()

  • Key Features: 5-Methoxyindole linked to a pyrrolidinone via an ethyl spacer; 3-fluorophenyl group.
  • Structural Differences : Methoxy substitution on indole vs. methyl in the target compound; fluorophenyl position varies (3- vs. 2-position) .

Functional Group Impact

  • Fluorine Substitution: The 2-fluorophenyl group in the target compound enhances lipophilicity and may improve blood-brain barrier penetration compared to non-fluorinated analogues .
  • Pyrrolidinone vs.
  • Indole Substituents : The 1-methyl group on the indole core reduces steric hindrance compared to bulkier substituents (e.g., ethyl in ORG27569), possibly improving solubility .

Biological Activity

N-[2-({[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Indole Moiety : Known for its diverse biological activities.
  • Pyrrolidinone Ring : Enhances the compound's interaction with biological targets.
  • Fluorophenyl Group : Increases lipophilicity, aiding in membrane permeability.
  • Carboxamide Functionality : Contributes to the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.

The mechanisms often involve:

  • Signal Transduction Interference : Disruption of normal cellular processes through competitive inhibition or allosteric modulation.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, derivatives of indole have shown significant cytotoxicity against various cancer cell lines, including colorectal carcinoma (HCT 116) and lung carcinoma (A549).

CompoundCell LineIC50 (µg/mL)Reference
7fHCT 1166.76
7fA549193.93

These results indicate that the compound may enhance apoptotic processes and inhibit anti-apoptotic proteins, leading to increased cancer cell death.

Antimicrobial Activity

The indole derivatives are also recognized for their antimicrobial properties. The presence of the nitrobenzamide moiety is associated with various biological activities, particularly against bacterial strains.

Case Studies

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of the compound on different cancer cell lines. The results indicated a dose-dependent response, with lower IC50 values suggesting higher potency against specific cancer types.
  • Molecular Docking Studies : Computational studies have shown favorable binding interactions with key proteins involved in cancer progression, such as caspases and p53 mutants. These findings support the hypothesis that the compound could serve as a lead in anticancer drug development.

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Lipophilicity : Enhanced by the fluorophenyl group, facilitating better absorption.
  • Bioavailability : Preliminary studies suggest good bioavailability due to favorable pharmacokinetic properties.

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